molecular formula C17H16ClNO4S B5232337 4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide

4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide

Cat. No. B5232337
M. Wt: 365.8 g/mol
InChI Key: XYELBVKFSZKFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Also known as CP-31398, this compound has been found to exhibit anti-tumor properties and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of CP-31398 involves its ability to bind to the p53 tumor suppressor protein. This protein is responsible for regulating cell growth and division, and mutations in the p53 gene are commonly found in cancer cells. CP-31398 has been found to restore the function of mutant p53, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell killing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-31398 in lab experiments is its specificity for mutant p53. This allows researchers to study the effects of restoring p53 function in cancer cells without affecting normal cells. However, one limitation of using CP-31398 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on CP-31398. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be on exploring the potential for combination therapy with other anti-cancer agents. Additionally, further studies could be conducted to investigate the potential for CP-31398 in other disease areas beyond cancer.

Synthesis Methods

The synthesis of 4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-3-(2-oxocyclopentyl)phenylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.

Scientific Research Applications

CP-31398 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-11-4-7-13(8-5-11)24(22,23)19-12-6-9-17(21)15(10-12)14-2-1-3-16(14)20/h4-10,14,19,21H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELBVKFSZKFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide

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